5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one
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Overview
Description
5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring attached to a chlorinated and trifluoromethylated pyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical intermediate in the synthesis of fatty acids .
Mode of Action
The compound acts as an ACC inhibitor . By binding to the ACC, it interferes with the enzyme’s ability to catalyze the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, the compound reduces the production of malonyl-CoA, a key intermediate in this pathway . This disruption can lead to downstream effects such as a decrease in the synthesis of important biomolecules that rely on fatty acids, impacting various cellular functions .
Pharmacokinetics
As a proherbicide, it undergoesbiochemical conversion (likely through hydrolysis of the methyl ester) to become the active herbicide .
Result of Action
The molecular effect of the compound’s action is the inhibition of fatty acid synthesis . On a cellular level, this can lead to a disruption in the production of biomolecules that rely on fatty acids, potentially affecting various cellular functions .
Action Environment
It’s worth noting that the compound is used in the agrochemical industry , suggesting that factors such as soil composition, temperature, and moisture levels could potentially influence its action and stability.
: EMBL-EBI
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide, featuring a pyridine ring with chloro and trifluoromethyl groups.
Trifluoromethylpyridines: A class of compounds with similar structural motifs, widely used in agrochemicals and pharmaceuticals.
Uniqueness
5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring with a chlorinated and trifluoromethylated pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-3-6(11(13,14)15)4-16-10(8)19-5-7-1-2-9(18)17-7/h3-4,7H,1-2,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPJBMJUMSMAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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